molecular formula C12H17BrO B8696443 3-(2-Bromo-5-methylphenyl)pentan-3-ol

3-(2-Bromo-5-methylphenyl)pentan-3-ol

Cat. No.: B8696443
M. Wt: 257.17 g/mol
InChI Key: GOJGKZVWXKQNJF-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methylphenyl)pentan-3-ol is a brominated aromatic alcohol with the molecular formula C₁₂H₁₅BrO and a molecular weight of 271.15 g/mol (calculated). Structurally, it features a pentan-3-ol backbone substituted at the 3-position with a 2-bromo-5-methylphenyl group.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

3-(2-bromo-5-methylphenyl)pentan-3-ol

InChI

InChI=1S/C12H17BrO/c1-4-12(14,5-2)10-8-9(3)6-7-11(10)13/h6-8,14H,4-5H2,1-3H3

InChI Key

GOJGKZVWXKQNJF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=C(C=CC(=C1)C)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(2-Bromo-5-methylphenyl)pentan-3-ol with structurally related alcohols and brominated compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated)
This compound Not available C₁₂H₁₅BrO 271.15 Bromine, methyl, phenyl ~3.5–4.0*
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O 102.17 Methyl, hydroxyl ~1.5†
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O 102.17 Methyl, hydroxyl ~1.3†
5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol Not available C₁₅H₂₈O 224.38 Cyclopentenyl, methyl ~3.0–3.5‡

Notes:

  • logP Estimates: *The bromine and aromatic ring in this compound significantly increase lipophilicity compared to simpler alcohols . †Values for 2-methyl-3-pentanol and 3-methyl-1-pentanol are inferred from studies on analogous alcohols . ‡5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol, a fragrance-related compound, shares similar lipophilicity trends due to cyclic substituents .

Chromatographic Behavior

In micellar electrokinetic chromatography (MEKC), simple pentanols like pentan-3-ol exhibit lower retention factors due to moderate lipophilicity, whereas highly lipophilic compounds (e.g., butylbenzene) co-elute with micelle markers . This compound, with its bulky aromatic and bromine substituents, would likely show even higher retention and separation challenges, similar to α-pinene or myrcene in MEKC systems .

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